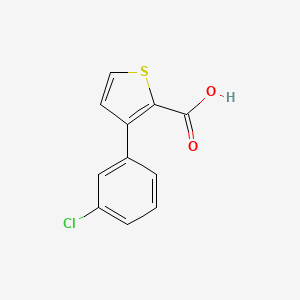

3-(3-Chlorophenyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a 3-chlorophenyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

The applications of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid are varied, spanning across agricultural chemistry, pharmaceutical development, material science, biological research, and environmental science .

Agricultural Chemistry

this compound derivatives are utilized as key ingredients in the creation of herbicides . These compounds can protect crops from pests and promote sustainable farming practices .

Pharmaceutical Development

This compound is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications . Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and studied for their biological applications . Many of the newly synthesized thiophene derivatives have demonstrated a spasmolytic effect, with certain compounds causing complete relaxation of high-K induced contractions . The spasmolytic activity of thiophene derivatives may be attributed to the blockage of calcium channels .

Material Science

The compound is explored for its ability to enhance the properties of polymers, potentially leading to stronger and more durable materials for various industrial applications .

Biological Research

this compound is used in studies to understand cellular mechanisms and pathways, aiding researchers in drug discovery and development . Systems biology approaches are used to evaluate the toxicity and carcinogenicity of similar compounds, such as those involving arsenic exposure .

Environmental Science

The role of this compound in bioremediation processes is under investigation, offering potential solutions for pollution control and ecosystem restoration .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

3-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 3-position.

2-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.

3-Methyl-2-thiophenecarboxylic acid: A thiophene derivative with a methyl group at the 3-position and a carboxylic acid group at the 2-position.

Uniqueness

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity compared to other thiophene derivatives .

Biological Activity

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the chlorophenyl group onto the thiophene ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

1. Antibacterial Activity

Several studies have demonstrated that thiophene derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiophene compounds have been reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 40-50 | E. faecalis, P. aeruginosa |

| Related Thiophene Derivative | 30-40 | S. typhi, K. pneumoniae |

2. Anticancer Activity

The anticancer potential of thiophene derivatives has also been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and colorectal cancer (HCT-116). IC50 values for these compounds typically range from 7 to 20 µM .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 10-15 | PC-3 |

| Related Thiophene Derivative | 5-12 | MCF-7 |

| Other Thiophene Derivative | 8-14 | HCT-116 |

3. Anti-inflammatory Activity

Thiophene derivatives have also been noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

- Antibacterial Study : A recent study evaluated a series of thiophene derivatives, including those with chlorophenyl substitutions, demonstrating significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

- Anticancer Evaluation : Another investigation focused on the anticancer efficacy of thiophene derivatives against multiple cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .

Properties

Molecular Formula |

C11H7ClO2S |

|---|---|

Molecular Weight |

238.69 g/mol |

IUPAC Name |

3-(3-chlorophenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14) |

InChI Key |

HJPFIQFRVYZFKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.